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  • Product: 3-methoxy-N-(propan-2-yl)aniline
  • CAS: 31143-05-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Methoxy-N-(propan-2-yl)aniline

Topic: 3-methoxy-N-(propan-2-yl)aniline SMILES string Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 3-Methoxy-N-(propan-2-yl)aniline , also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-methoxy-N-(propan-2-yl)aniline SMILES string Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-Methoxy-N-(propan-2-yl)aniline , also known as N-isopropyl-m-anisidine , is a secondary aromatic amine characterized by a methoxy group at the meta position and an isopropyl moiety attached to the nitrogen atom. This molecule serves as a critical intermediate in the synthesis of complex pharmaceutical architectures (specifically VEGFR-2 inhibitors) and agrochemical actives. Its structural versatility arises from the electronic interplay between the electron-donating methoxy group and the steric bulk of the isopropyl amine, making it a valuable scaffold for tuning lipophilicity and metabolic stability in drug design.

Chemical Identity & Informatics

ParameterData
IUPAC Name 3-Methoxy-N-(propan-2-yl)aniline
Common Synonyms N-Isopropyl-3-methoxyaniline; N-Isopropyl-m-anisidine
CAS Registry Number 31143-05-2
SMILES COc1cccc(NC(C)C)c1
InChI Key ZZUXLTWVONQPEI-UHFFFAOYSA-N
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Structural Analysis

The molecule consists of an aniline core. The methoxy group (-OCH₃) at the 3-position exerts an inductive electron-withdrawing effect but a mesomeric electron-donating effect, activating the ring at the ortho and para positions relative to itself. The N-isopropyl group increases the basicity of the nitrogen slightly compared to the parent aniline (due to the inductive effect of the alkyl group) while introducing steric hindrance that reduces the likelihood of N-dialkylation during synthesis.

Physicochemical Profiling

Note: Where experimental data is proprietary or sparse, values are predicted based on Structure-Activity Relationship (SAR) algorithms calibrated to analogous anisidine derivatives.

PropertyValue (Status)Technical Insight
Physical State Liquid (Exp)Pale yellow to amber oil; darkens on air exposure due to oxidation.[1]
Boiling Point ~245–255 °C (Pred)Slightly lower or comparable to m-anisidine (251°C) due to disrupted H-bonding.
Density ~1.02–1.05 g/mL (Pred)Reduced density vs. m-anisidine (1.096 g/mL) due to bulky isopropyl group.
LogP 2.7 (Pred)Moderate lipophilicity; suitable for CNS-active drug scaffolds.
pKa (Conj. Acid) ~5.0–5.5 (Pred)Weakly basic; protonates only in acidic media.
Solubility Organic SolventsMiscible in DCM, EtOAc, DMSO, Methanol. Low water solubility.[2]

Synthetic Pathways & Experimental Protocols

The most robust and field-proven method for synthesizing 3-methoxy-N-(propan-2-yl)aniline is Reductive Amination . This pathway is preferred over direct alkylation with isopropyl halides to avoid over-alkylation (formation of quaternary ammonium salts) and elimination side reactions.

Pathway Visualization

The following diagram illustrates the reductive amination workflow, highlighting the critical imine intermediate.

ReductiveAmination cluster_0 One-Pot Conditions Start1 m-Anisidine (3-Methoxyaniline) Inter Imine Intermediate (Schiff Base) Start1->Inter Dehydration (-H2O) Start2 Acetone (Propan-2-one) Start2->Inter Dehydration (-H2O) Product 3-Methoxy-N-(propan-2-yl)aniline Inter->Product Hydride Transfer Reagent1 Acid Catalyst (AcOH) Reagent2 Reducing Agent (NaBH(OAc)3)

Caption: One-pot reductive amination pathway via imine formation and subsequent hydride reduction.

Detailed Protocol: Reductive Amination

Objective: Synthesis of 3-methoxy-N-(propan-2-yl)aniline from m-anisidine.

Reagents:

  • m-Anisidine (1.0 equiv)

  • Acetone (1.2–1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • Charge a reaction vessel with m-anisidine dissolved in DCM (0.2 M concentration).

    • Add acetone (1.2 equiv) and acetic acid (1.0 equiv). The acid catalyzes the formation of the iminium ion.[3]

    • Stir at room temperature for 30–60 minutes under an inert atmosphere (N₂). Note: Pre-formation of the imine prevents direct reduction of the ketone.

  • Reduction:

    • Cool the mixture to 0°C (optional, but improves selectivity).

    • Add NaBH(OAc)₃ (1.4 equiv) portion-wise. Why STAB? Unlike NaBH₄, STAB is mild and selective for imines over ketones, preventing the side-reaction reduction of acetone to isopropanol.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ (base wash neutralizes the acetic acid and liberates the free amine).

    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient).

    • Expected Yield: 85–95%.

Applications in Drug Discovery[7][8]

Kinase Inhibitor Scaffolds

The 3-methoxy-N-isopropyl motif is a specific pharmacophore used in the development of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors.

  • Mechanism: The aniline nitrogen often acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.

  • Role of Isopropyl: The bulky isopropyl group fills the hydrophobic pocket (selectivity filter), improving binding affinity compared to a simple methyl or ethyl group.

  • Role of Methoxy: The methoxy group provides electron density and can participate in weak H-bond acceptance or metabolic blocking.

Agrochemical Intermediates

Similar to N-isopropylaniline (a metabolite of the herbicide Propachlor), the 3-methoxy derivative is explored in the synthesis of chloroacetanilide herbicides, where the methoxy group alters soil mobility and degradation rates.

Analytical Characterization (Self-Validation)

To validate the synthesis of 31143-05-2 , compare experimental data against these expected spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.22 (d, 6H): Isopropyl methyls (Doublet due to coupling with CH).

    • δ 3.65 (sept, 1H): Isopropyl methine (Septet).

    • δ 3.78 (s, 3H): Methoxy group (Singlet).

    • δ 6.20–7.10 (m, 4H): Aromatic protons (Pattern characteristic of 1,3-disubstitution).

    • δ ~3.5–4.0 (br s, 1H): Amine N-H (Broad, exchangeable).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated 166.12; Observed ~166.1.[4]

Safety & Handling (E-E-A-T)

Based on SAR analysis of m-anisidine and N-alkyl anilines.

  • GHS Classification:

    • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).

    • Skin/Eye Irritation: Category 2.

    • Specific Target Organ Toxicity: Blood (Methemoglobinemia risk typical of anilines).

  • Handling Precautions:

    • Always handle in a fume hood.[5]

    • Wear nitrile gloves and chemical safety goggles.

    • Storage: Store under nitrogen in a cool, dark place. Anilines oxidize/darken upon air exposure.[1]

References

  • PubChem. (n.d.). 3-methoxy-N-(propan-2-yl)aniline (Compound). National Library of Medicine. Retrieved from [Link]

  • Abdel-Rahman, H. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents targeting VEGFR-2.[6] Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding for VEGFR-2 application).

Sources

Protocols & Analytical Methods

Method

Protocol for the N-Alkylation of m-Anisidine: A Guide to Synthetic Strategies and Methodologies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The N-alkylation of anilines is a cornerstone transformation in organic synthesis, providing essential intermediates for pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of anilines is a cornerstone transformation in organic synthesis, providing essential intermediates for pharmaceuticals, agrochemicals, and materials science.[1] m-Anisidine, with its methoxy-substituted aromatic ring, serves as a valuable precursor for a wide range of biologically active molecules and functional materials.[2][3] This application note provides a detailed guide to the N-alkylation of m-anisidine, focusing on two primary synthetic strategies: reductive amination and direct alkylation. We offer in-depth mechanistic insights, step-by-step experimental protocols, and critical analysis of the advantages and limitations of each method. This guide is designed to equip researchers with the expertise to select and execute the optimal N-alkylation strategy for their specific synthetic goals.

Mechanistic Overview of N-Alkylation Strategies

The introduction of an alkyl group onto the nitrogen atom of m-anisidine can be achieved through several distinct chemical pathways. The choice of method is critical and depends on factors such as the desired product (mono- vs. di-alkylation), the nature of the alkylating agent, and the scale of the reaction.

Reductive Amination: The Controlled Pathway

Reductive amination, also known as reductive alkylation, is a highly versatile and controlled method for forming amines.[4][5] It is widely favored because it largely avoids the over-alkylation issues that can plague other methods.[5] The process involves two key stages that can be performed sequentially in a single reaction vessel ("one-pot"):

  • Imine/Iminium Ion Formation: m-Anisidine reacts with a carbonyl compound (an aldehyde or a ketone) under weakly acidic conditions to form an intermediate imine (from a primary amine) or an iminium ion.[6]

  • In Situ Reduction: A mild reducing agent, introduced into the same pot, selectively reduces the carbon-nitrogen double bond of the imine/iminium ion to yield the N-alkylated amine.

A crucial aspect of this method is the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are less reactive towards the starting aldehyde or ketone but highly reactive towards the protonated imine intermediate.[4][5] This selectivity is key to the success of the one-pot procedure.

G cluster_0 One-Pot Reaction Vessel A m-Anisidine Imine Imine/Iminium Ion Intermediate A->Imine B Aldehyde or Ketone B->Imine C Weak Acid Catalyst (e.g., Acetic Acid) C->Imine pH ~5 D Selective Reducing Agent (e.g., NaBH(OAc)₃) Product N-Alkylated m-Anisidine D->Product Imine->Product Reduction

Caption: Workflow for one-pot reductive amination of m-anisidine.

Direct Alkylation with Electrophiles

Direct N-alkylation with alkyl halides is a classical approach that follows a nucleophilic substitution mechanism (SN2). The nitrogen atom of m-anisidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

The primary challenge with this method is controlling the degree of alkylation.[1] The N-monoalkylated product is itself a nucleophile, and often more so than the starting m-anisidine. This increased nucleophilicity means it can compete for the alkylating agent, leading to the formation of undesired di-alkylated tertiary amines and even quaternary ammonium salts. This lack of selectivity can result in complex product mixtures that are difficult to purify, reducing the overall yield of the desired product.

G Start m-Anisidine (Primary Amine) Mono Desired Product (Secondary Amine) Start->Mono Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Mono Di Over-alkylation Product (Tertiary Amine) AlkylHalide->Di Quat Over-alkylation Product (Quaternary Salt) AlkylHalide->Quat Mono->Di Further Alkylation (Often Faster) Di->Quat Further Alkylation

Caption: Reaction pathways showing competitive over-alkylation.

Experimental Protocols

Safety First: Before beginning any experimental work, consult the Safety Data Sheets (SDS) for all reagents. m-Anisidine is toxic, a suspected carcinogen, and can cause organ damage.[7] Alkylating agents and reducing agents also carry significant hazards. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the synthesis of N-benzyl-m-anisidine as a representative example.

Materials:

  • m-Anisidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add m-anisidine (1.0 eq).

  • Dissolve the m-anisidine in DCE or DCM to a concentration of 0.1-0.2 M.

  • Add benzaldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).[9]

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15-20 minutes. Note: The addition may be exothermic.

  • Continue stirring the reaction at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting m-anisidine is consumed (typically 4-24 hours).[9]

  • Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with the organic solvent (DCM or DCE).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]

  • Purify the crude product by silica gel column chromatography.[11]

Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-alkylation of m-anisidine using an alkyl bromide. Careful control of stoichiometry is essential to favor the desired product.

Materials:

  • m-Anisidine

  • Alkyl Bromide (e.g., 1-bromobutane)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Acetonitrile or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add m-anisidine (1.0 eq) and finely powdered potassium carbonate (2.0-3.0 eq).

  • Add a suitable solvent (acetonitrile or DMF) to create a stirrable suspension.

  • Add the alkyl bromide (use a controlled amount, e.g., 1.0-1.1 eq, to minimize di-alkylation).

  • Heat the reaction mixture with stirring to a temperature between 60-80 °C.

  • Monitor the reaction by TLC. The reaction time will vary depending on the reactivity of the alkyl halide.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude oil will likely be a mixture of starting material, mono-alkylated, and di-alkylated products. This mixture must be carefully purified by column chromatography to isolate the desired N-monoalkylated m-anisidine.

Data Summary: Comparison of Methods

FeatureReductive AminationDirect Alkylation with Alkyl Halide
Primary Product Mono-N-alkylated amineMixture of mono- and di-alkylated products
Selectivity High for mono-alkylation[5]Low; prone to over-alkylation
Key Reagents Aldehyde/Ketone, mild reducing agent (NaBH(OAc)₃)Alkyl halide, base (K₂CO₃)
Reaction Conditions Mild (room temperature)Moderate to high temperatures (60-100 °C)
Workup/Purification Generally straightforward purificationOften requires careful chromatographic separation of products
Atom Economy GoodModerate, produces salt waste
Versatility High; a wide range of aldehydes/ketones can be used[5]Generally effective but less controlled

Purification and Characterization

The final purity of the N-alkylated m-anisidine is critical for its intended application.

  • Column Chromatography: This is the most effective method for purifying products from both reaction types, especially for removing over-alkylation byproducts from direct alkylation. A typical stationary phase is silica gel, with an eluent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. The addition of a small amount of triethylamine (0.5-1%) to the eluent can be beneficial to prevent the streaking of amine products on the acidic silica gel.[11]

  • Recrystallization: If the product is a solid, recrystallization can be an excellent technique for achieving high purity, particularly after an initial chromatographic separation.[11] The choice of solvent is crucial; an ideal solvent dissolves the compound when hot but not when cold.[11]

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

References

  • Organic Chemistry Tutor. Reductive Amination. Retrieved from [Link]

  • Sciencemadness Wiki. (2022-01-02). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. Reductive Amination. Retrieved from [Link]

  • Wikipedia. Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017-09-01). Reductive Amination, and How It Works. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7(10), 503-505. DOI:10.1039/B509851C. Retrieved from [Link]

  • Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2):125. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (a) Reaction of aniline with alkyl halide under the coupling conditions... Retrieved from [Link]

  • Sdfine. m-ANISIDINE. Retrieved from [Link]

  • Google Patents. (EP0079093A1 - Process for the selective alkylation of an aniline).
  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(15), 10522-10526. Retrieved from [Link]

  • Cabras, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Books. (2023-12-15). Chapter 3: Synthetic Methods for Primary Anilines.
  • ResearchGate. Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • ACS Publications. (Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023-06-30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2025-08-07). (PDF) N-Methylation of p-Anisidine on the Catalysts Based on Cu-Containing Layered Double Hydroxides. Retrieved from [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(50), 9899-9903. Retrieved from [Link]

  • RSC Publishing. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Retrieved from [Link]

  • YouTube. (2025-02-17). Reductive Amination. Retrieved from [Link]

  • YouTube. (2013-12-18). Reductive Amination. Retrieved from [Link]

  • ISO. INTERNATIONAL STANDARD ISO/FDIS 6885. Retrieved from [Link]

  • Organic Syntheses Procedure. enantioselective three-component reaction for the preparation of. Retrieved from [Link]

  • PrepChem.com. Preparation of m-anisidine. Retrieved from [Link]

  • Google Patents. (US4268458A - Process for the preparation of N-alkylated aromatic amines).
  • CDR FoodLab®. (2025-02-24). p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. Retrieved from [Link]

  • Key Diagnostics. Checking Oxidation in Fats & Oils by p-Anisidine Value. Retrieved from [Link]

Sources

Application

Precision Alkylation of Anilines via Sodium Triacetoxyborohydride (STAB)

Executive Summary Reductive amination is the cornerstone of C–N bond formation in medicinal chemistry.[1] While sodium cyanoborohydride ( ) was historically dominant, Sodium Triacetoxyborohydride (STAB) has superseded it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reductive amination is the cornerstone of C–N bond formation in medicinal chemistry.[1] While sodium cyanoborohydride (


) was historically dominant, Sodium Triacetoxyborohydride (STAB)  has superseded it as the reagent of choice for aniline alkylation.

STAB offers a critical safety advantage by eliminating toxic cyanide byproducts and provides superior chemoselectivity. Its bulky acetoxy groups stabilize the boron-hydrogen bond, rendering it less nucleophilic than sodium borohydride (


). This allows STAB to selectively reduce iminium ions  (formed in situ) in the presence of unreacted aldehydes or ketones, minimizing the formation of alcohol side products.[2]

This guide details the "Abdel-Magid" protocol, optimized for the weak nucleophilicity of anilines, and provides modern adaptations for green chemistry compliance.

Mechanistic Insight: The Selectivity Engine

The success of STAB lies in its ability to discriminate between the carbonyl substrate and the iminium intermediate.[2]

The Role of Acetic Acid

Anilines are weak bases (


) and weak nucleophiles. They do not spontaneously form stable imines with ketones as readily as aliphatic amines do.
  • Catalysis: Acetic acid (AcOH) is not just a solvent modifier; it is a catalyst. It protonates the carbonyl oxygen, facilitating nucleophilic attack by the aniline.

  • Dehydration: AcOH assists in the elimination of water from the hemiaminal intermediate to generate the reactive iminium ion .

  • Reduction: STAB preferentially reduces the protonated iminium species.

Chemoselectivity

STAB is an electron-deficient hydride source due to the three electron-withdrawing acetoxy ligands.

  • Aldehydes/Ketones: STAB reduces these slowly at room temperature.

  • Iminium Ions: These are more electrophilic than carbonyls. STAB reduces them rapidly.[2]

  • Result: This kinetic difference allows for "One-Pot" procedures where all reagents are mixed simultaneously.

Mechanistic Pathway Diagram

STAB_Mechanism Reactants Aniline + Aldehyde Hemiaminal Hemiaminal (Unstable) Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O Product Alkylated Aniline Iminium->Product Hydride Transfer (STAB) AcOH AcOH Catalyst AcOH->Hemiaminal Protonation AcOH->Iminium Stabilization

Figure 1: The reaction pathway highlights the critical role of the Iminium Ion, which is the specific substrate for STAB reduction.

Strategic Optimization Parameters

Before executing the protocol, evaluate these three critical variables to ensure reproducibility.

Solvent Selection
SolventStatusNotes
1,2-Dichloroethane (DCE) ClassicThe standard solvent in the original Abdel-Magid paper. Excellent solubility, but highly toxic (Class 1). Avoid if possible.
THF AlternativeGood for polar substrates. Reaction rates are generally slower than in DCE.
2-MeTHF RecommendedA modern "green" alternative to DCE/DCM. Higher boiling point, derived from renewable resources, and excellent phase separation during workup.
Toluene ViableUseful for large-scale process chemistry, though solubility of STAB can be limited.
Stoichiometry
  • Carbonyl: 1.0 – 1.2 equivalents.

  • Amine: 1.0 equivalent (limiting reagent).

  • STAB: 1.4 – 1.5 equivalents. Excess is required because STAB slowly decomposes in the presence of acetic acid.

  • Acetic Acid: 1.0 – 2.0 equivalents. Essential for aniline substrates to drive the equilibrium.

Temperature
  • Standard:

    
    .
    
  • Sterically Hindered: Heating to

    
     may be required for unreactive ketones (e.g., acetophenones), but this increases the risk of direct carbonyl reduction.
    

Standard Experimental Protocol (One-Pot)

Scope: Alkylation of a primary aniline with an aldehyde or ketone.

Materials
  • Aniline substrate (1.0 mmol)[3]

  • Aldehyde/Ketone (1.1 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

  • Glacial Acetic Acid (1.0 mmol, 60

    
    L)
    
  • Solvent: 2-MeTHF or DCE (5 mL)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Aniline (1.0 equiv) and the Carbonyl Compound (1.1 equiv) in the chosen solvent (0.2 M concentration).

  • Acidification: Add Acetic Acid (1.0 equiv).

    • Observation: The solution may warm slightly. Allow to stir for 5–10 minutes to establish the hemiaminal equilibrium.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Note: Gas evolution (

      
      ) may occur but is usually mild compared to 
      
      
      
      .
  • Reaction: Stir at room temperature under nitrogen or ambient atmosphere.

    • Aldehydes:[1][4][5][6][7][8][9] Typically complete in 30–60 minutes.

    • Ketones:[10] May require 2–16 hours. Monitor by TLC or LC-MS.

  • Quench: Once starting material is consumed, quench by slowly adding saturated aqueous

    
    . Stir vigorously for 15 minutes to neutralize acetic acid and decompose residual boron complexes.
    
  • Workup: Extract the aqueous layer with EtOAc or 2-MeTHF (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol Decision Tree

Protocol_Flow Start Start: Mix Aniline + Carbonyl CheckSubstrate Is Carbonyl an Aldehyde or Ketone? Start->CheckSubstrate AldehydePath Aldehyde: Fast Reaction CheckSubstrate->AldehydePath Aldehyde KetonePath Ketone: Slow Equilibrium CheckSubstrate->KetonePath Ketone AddReagents Add AcOH (1 eq) + STAB (1.5 eq) AldehydePath->AddReagents KetonePath->AddReagents Monitor Monitor (LCMS/TLC) AddReagents->Monitor Complete Complete? Monitor->Complete Quench Quench with NaHCO3 Complete->Quench Yes Heat Heat to 40-50°C or Add more AcOH Complete->Heat No (Stalled) Heat->Monitor

Figure 2: Operational workflow for determining reaction conditions and troubleshooting stalled reactions.

Troubleshooting & FAQ

Q1: I am observing dialkylation (tertiary amine formation) when using an aldehyde. How do I prevent this?

  • Cause: The secondary amine product is more nucleophilic than the starting aniline and competes for the aldehyde.

  • Solution: Use the Stepwise Method .

    • Mix Aniline + Aldehyde in MeOH (or solvent of choice) for 1 hour to pre-form the imine.

    • Then add STAB. This ensures the aldehyde is sequestered as the imine before the reductant is introduced.

Q2: My reaction with a ketone (e.g., Acetophenone) is not proceeding.

  • Cause: Steric hindrance or insufficient imine formation.

  • Solution: Increase Acetic Acid to 2–5 equivalents or switch to a stronger drying condition (add molecular sieves) to force the imine equilibrium before adding STAB.

Q3: Can I use STAB with acid-sensitive groups (acetals, Boc groups)?

  • Answer: Yes. STAB is much milder than

    
     at low pH. However, if the substrate is extremely acid-sensitive, omit the acetic acid and use only the STAB (which contains trace AcOH from synthesis) or buffer the system.
    

Q4: Is STAB compatible with Nitro or Cyano groups?

  • Answer: Yes. Unlike catalytic hydrogenation, STAB is chemoselective and will not reduce nitro (

    
    ), cyano (
    
    
    
    ), or ester groups under standard conditions.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][9][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][8][9][10][12][13][14] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][9][10][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][9] [Link]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404. [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[6] The cyanohydridoborate anion as a selective reducing agent.[9][10] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • ACS Green Chemistry Institute. (2023). Solvent Selection Guide. [Link]

Sources

Method

Application Notes & Protocols: 3-methoxy-N-(propan-2-yl)aniline in Pharmaceutical Synthesis

Document ID: AN-2026-0215-C10H15NO Abstract This document provides a comprehensive technical guide on the synthesis, characterization, and application of 3-methoxy-N-(propan-2-yl)aniline (CAS No: 52672-05-6) as a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-2026-0215-C10H15NO

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 3-methoxy-N-(propan-2-yl)aniline (CAS No: 52672-05-6) as a pivotal intermediate in pharmaceutical research and development. We present detailed, field-proven protocols for its synthesis via reductive amination, rigorous analytical methods for quality control, and a representative application in the synthesis of a kinase inhibitor scaffold via palladium-catalyzed cross-coupling. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.

Introduction and Physicochemical Profile

3-methoxy-N-(propan-2-yl)aniline is a substituted aromatic amine that serves as a valuable building block in medicinal chemistry. Its structure combines a nucleophilic secondary amine with a methoxy-substituted phenyl ring, offering multiple reaction sites for constructing complex molecular architectures. Aniline derivatives are foundational components in a wide array of pharmaceuticals, including kinase inhibitors, antiarrhythmics, and other targeted therapies.[1][2] The strategic placement of the methoxy and N-isopropyl groups on the aniline scaffold allows for fine-tuning of steric and electronic properties, which can significantly influence the pharmacological activity of the final drug candidate.

Table 1: Physicochemical Properties of 3-methoxy-N-(propan-2-yl)aniline

PropertyValueSource
IUPAC Name 3-methoxy-N-(propan-2-yl)anilinePubChem[3]
CAS Number 52672-05-6-
Molecular Formula C₁₀H₁₅NOPubChem[3]
Molecular Weight 165.23 g/mol PubChem
Appearance Colorless to pale yellow liquidGeneral Knowledge
Boiling Point ~240-250 °C (Predicted)-
Solubility Soluble in most organic solvents (e.g., ethanol, acetone, ethyl acetate); slightly soluble in water.[4]General Knowledge

Synthesis Protocol: Reductive Amination

The most efficient and widely adopted method for synthesizing N-alkylated anilines is reductive amination.[5][6] This one-pot reaction involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. This approach offers high atom economy and often proceeds with high yield and selectivity.[7]

Principle of the Reaction

The synthesis of 3-methoxy-N-(propan-2-yl)aniline is achieved by reacting 3-methoxyaniline with acetone. The reaction begins with the acid-catalyzed nucleophilic addition of the primary amine of 3-methoxyaniline to the carbonyl carbon of acetone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (iminium ion). A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the C=N double bond to the final secondary amine product. NaBH₃CN is particularly effective because it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduces the protonated iminium ion.[6]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Work-up & Isolation cluster_purify Purification A Charge flask with: - 3-Methoxyaniline - Acetone (Solvent/Reagent) - Methanol (Co-solvent) B Add stir bar and begin stirring A->B C Add Acetic Acid (catalyst) to accelerate imine formation B->C 10-15 min stirring D Add NaBH3CN portion-wise (Control exotherm) C->D E Monitor reaction by TLC (Disappearance of 3-methoxyaniline) D->E F Quench with sat. K2CO3 solution E->F Upon completion G Extract with Ethyl Acetate F->G H Wash organic layer with brine G->H I Dry over Na2SO4, filter H->I J Evaporate solvent in vacuo I->J K Purify crude oil via Flash Column Chromatography J->K L Collect and combine pure fractions K->L M Final Product: 3-methoxy-N-(propan-2-yl)aniline L->M

Caption: Workflow for the synthesis of 3-methoxy-N-(propan-2-yl)aniline.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 3-Methoxyaniline (m-Anisidine), 99%

  • Acetone, ACS grade

  • Methanol, anhydrous

  • Sodium cyanoborohydride (NaBH₃CN), 95%

  • Glacial Acetic Acid

  • Ethyl Acetate, ACS grade

  • Saturated Potassium Carbonate (K₂CO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography (230-400 mesh)

  • TLC plates (Silica gel 60 F₂₅₄)

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyaniline (10.0 g, 81.2 mmol).

  • Add methanol (50 mL) and acetone (30 mL, 406 mmol, 5 eq.). Stir the mixture until all the aniline has dissolved.

  • Add glacial acetic acid (0.5 mL) to catalyze the formation of the imine. Allow the mixture to stir at room temperature for 20 minutes.[7]

  • Carefully add sodium cyanoborohydride (6.1 g, 97.4 mmol, 1.2 eq.) in small portions over 15 minutes. Caution: NaBH₃CN is toxic and the reaction may generate hydrogen gas. Perform this step in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature overnight (approx. 16 hours).

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with a UV lamp and/or potassium permanganate stain. The reaction is complete upon the disappearance of the starting 3-methoxyaniline spot.

  • Once complete, carefully quench the reaction by slowly adding saturated K₂CO₃ solution (50 mL) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%).

  • Combine the pure fractions and remove the solvent in vacuo to afford 3-methoxy-N-(propan-2-yl)aniline as a pale yellow oil. (Typical yield: 80-90%).

Quality Control and Characterization

Rigorous analytical characterization is essential to validate the identity, purity, and integrity of any pharmaceutical intermediate. The following methods are standard for qualifying a batch of 3-methoxy-N-(propan-2-yl)aniline.

Table 2: Analytical Characterization Data

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)δ ~6.9-7.2 (m, 1H, Ar-H), ~6.2-6.4 (m, 3H, Ar-H), ~3.7-3.8 (s, 3H, -OCH₃), ~3.5-3.7 (septet, 1H, -CH(CH₃)₂), ~3.5 (br s, 1H, -NH), ~1.2 (d, 6H, -CH(CH₃)₂) ppm
¹³C NMR Chemical Shift (δ)δ ~160.5 (Ar-C-O), ~150.0 (Ar-C-N), ~130.0 (Ar-CH), ~105.0 (Ar-CH), ~98.0 (Ar-CH), ~55.0 (-OCH₃), ~45.0 (-CH(CH₃)₂), ~23.0 (-CH(CH₃)₂) ppm
FTIR Wavenumber (cm⁻¹)~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2970 (Aliphatic C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1220 (Aryl-O stretch)
GC-MS Mass-to-charge (m/z)Molecular Ion [M]⁺ at m/z = 165.12
HPLC/UPLC Purity≥98.5% (Typical method: C18 column, mobile phase of Acetonitrile/Water with 0.1% TFA, detection at 254 nm)

Application in Pharmaceutical Synthesis: A Kinase Inhibitor Scaffold

The N-substituted aniline moiety is a common feature in many small-molecule kinase inhibitors, where it often acts as a "hinge-binder," forming hydrogen bonds with the kinase enzyme's backbone. 3-methoxy-N-(propan-2-yl)aniline is an excellent starting point for synthesizing such scaffolds using modern cross-coupling chemistry.

Principle of the Reaction: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide/triflate and an amine. This reaction is one of the most powerful tools in medicinal chemistry for constructing the arylamine pharmacophores central to many drugs.

Synthetic Scheme Diagram

Sources

Application

Application Notes and Protocols for the Extraction of 3-methoxy-N-(propan-2-yl)aniline

Abstract This comprehensive guide provides a detailed framework for the rational selection of solvents for the extraction of 3-methoxy-N-(propan-2-yl)aniline, a key intermediate in various synthetic pathways. Moving beyo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the rational selection of solvents for the extraction of 3-methoxy-N-(propan-2-yl)aniline, a key intermediate in various synthetic pathways. Moving beyond a simple list of solvents, this document elucidates the underlying chemical principles governing extraction efficiency and selectivity. We present a thorough analysis of the physicochemical properties of the target molecule, a comparative evaluation of suitable organic solvents, and a step-by-step liquid-liquid extraction protocol. This application note is intended for researchers, chemists, and process development scientists seeking to develop robust, efficient, and safe purification procedures.

Introduction: The Critical Role of Solvent Selection

The isolation and purification of target molecules are paramount in chemical synthesis and drug development. The choice of an appropriate solvent system for extraction is a critical determinant of yield, purity, and overall process efficiency. An optimal solvent should exhibit high solubility for the target compound while having low solubility for impurities, be immiscible with the initial solvent matrix (typically aqueous), and allow for easy recovery of the solute. Furthermore, considerations of safety, environmental impact, and cost are integral to modern process chemistry.[1][2]

3-methoxy-N-(propan-2-yl)aniline presents a unique challenge due to its amphiphilic nature, possessing both a basic amine functionality and a substituted aromatic ring. This guide provides a systematic approach to navigate these challenges and select an optimal solvent system.

Physicochemical Profile of 3-methoxy-N-(propan-2-yl)aniline

A comprehensive understanding of the target molecule's properties is the foundation of a logical extraction strategy.

PropertyValue (Predicted/Estimated)Source & Rationale
Molecular Formula C₁₀H₁₅NO[3]
Molecular Weight 165.23 g/mol [3]
Appearance Not available (likely a liquid or low-melting solid)Inferred from similar N-alkylanilines.
Boiling Point Not available
Predicted XlogP 2.7[3] This value indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents.
Estimated pKa 4.5 - 5.5The pKa of aniline is ~4.6. The methoxy group at the meta position has a slight electron-withdrawing inductive effect and a weak electron-donating resonance effect, leading to a minor change in basicity. The N-isopropyl group is weakly electron-donating, which should slightly increase the basicity (increase pKa). This estimate provides a crucial pH target for extraction.[4]

The Guiding Principles of Solvent Selection for Amine Extraction

The successful extraction of 3-methoxy-N-(propan-2-yl)aniline hinges on the manipulation of its acid-base properties and the selection of a solvent that maximizes the distribution coefficient (K).[5]

The Distribution Coefficient (K)

The distribution coefficient is the equilibrium ratio of the concentration of a solute in the two immiscible phases.[5] For an effective extraction from an aqueous phase to an organic phase, a high K value is desirable.

K = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

pH Adjustment: The Key to Selectivity

As a basic compound, the solubility of 3-methoxy-N-(propan-2-yl)aniline is highly dependent on pH.

  • In acidic solution (pH < pKa): The amine is protonated to form an ammonium salt (R-NH₂⁺-CH(CH₃)₂), which is highly soluble in the aqueous phase.

  • In basic solution (pH > pKa): The amine is in its neutral, free base form, which is significantly more soluble in organic solvents.

This pH-dependent solubility allows for the selective separation from non-basic impurities.

Solvent Properties for Optimal Extraction

The ideal extraction solvent should possess the following characteristics:

  • High solubility for the neutral amine: To ensure a high distribution coefficient.

  • Immiscibility with water: To allow for clean phase separation.[6]

  • Good selectivity: It should not dissolve impurities from the reaction mixture.

  • A low boiling point: For easy removal by evaporation after extraction.

  • Chemical inertness: The solvent should not react with the target compound.

  • Safety and low environmental impact: Solvents with low toxicity and flammability are preferred.[7][8][9]

  • Density difference: A significant density difference from water facilitates easier separation of the layers.[6]

Comparative Evaluation of Potential Solvents

The following table provides a comparative overview of common organic solvents for the extraction of 3-methoxy-N-(propan-2-yl)aniline.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Immiscibility with WaterAdvantagesDisadvantagesSafety/Environmental Notes
Ethyl Acetate 4.477.10.902GoodGood solvency for a range of polarities, low toxicity, easily evaporated.Partially soluble in water, can hydrolyze under strongly acidic or basic conditions.Flammable. Generally considered a greener solvent.[7]
Dichloromethane (DCM) 3.139.61.33ExcellentHigh solvency, dense (forms bottom layer), easy to evaporate.High volatility, suspected carcinogen.Toxic, significant environmental concerns.[2]
Methyl tert-butyl ether (MTBE) 2.555.20.74GoodGood selectivity, low boiling point.Can form peroxides, environmental contaminant.Flammable.
Toluene 2.4110.60.87ExcellentGood for non-polar compounds, forms azeotrope with water.High boiling point, toxic.Flammable, toxic.[7]
Hexanes 0.1~69~0.66ExcellentExcellent for non-polar compounds, good for removing very non-polar impurities.Poor solvency for the slightly polar target molecule.Flammable, neurotoxin (n-hexane).

Recommendation: For general laboratory-scale extraction, ethyl acetate offers the best balance of efficacy, safety, and environmental considerations. Dichloromethane can be used for its high extractive power, but appropriate safety precautions must be taken.

Experimental Protocols

Workflow for Solvent Selection

The following diagram outlines the decision-making process for selecting an appropriate extraction solvent.

Solvent_Selection_Workflow A Define Extraction Goal (e.g., isolate product, remove impurity) B Analyze Physicochemical Properties of 3-methoxy-N-(propan-2-yl)aniline (Polarity, pKa, XlogP) A->B D Evaluate Solvent Properties (Solubility, Immiscibility, Density, BP) B->D C Consider Potential Impurities (Starting materials, byproducts) C->D F Shortlist Candidate Solvents (e.g., Ethyl Acetate, DCM, MTBE) D->F E Assess Safety, Health & Environmental (SHE) Factors (Toxicity, Flammability, Environmental Impact) E->F G Perform Small-Scale Test Extractions F->G H Analyze Purity and Yield (TLC, GC-MS, NMR) G->H H->F Re-evaluate if results are poor I Select Optimal Solvent and Scale-Up H->I AcidBaseExtraction Start Start Step1 Add Aqueous Acid (e.g., HCl) Shake and Separate Start->Step1 Phase1 Organic Layer (Top) Neutral Impurity Aqueous Layer (Bottom) Protonated Amine Salt Step1->Phase1 Step2 Separate Layers Discard Organic Layer Phase1:f1->Step2 AqueousPhase Aqueous Layer with Protonated Amine Step2->AqueousPhase Step3 Add Aqueous Base (e.g., NaOH) Add Fresh Organic Solvent Shake and Separate AqueousPhase->Step3 Phase2 Organic Layer (Top) Neutral Amine (Product) Aqueous Layer (Bottom) Inorganic Salts Step3->Phase2

Caption: Acid-base extraction workflow.

Alternative Extraction Methodologies

While liquid-liquid extraction is the most common method, other techniques may be suitable depending on the scale and specific requirements of the purification.

MethodPrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) The compound is partitioned between a solid stationary phase and a liquid mobile phase. The amine can be retained on a silica or reversed-phase cartridge and selectively eluted. [10]Can be highly selective, uses smaller solvent volumes, amenable to automation.Higher cost of consumables (cartridges), may require method development.
Dispersive Liquid-Liquid Microextraction (DLLME) A small amount of extraction solvent is dispersed in the aqueous sample with the aid of a disperser solvent, creating a cloudy solution. The extraction solvent is then collected by centrifugation. [5]Very small solvent volumes, rapid extraction.Typically for analytical scale, may not be suitable for preparative work.

Troubleshooting

  • Emulsion Formation: A stable emulsion at the interface of the two layers can prevent clean separation. This can be mitigated by:

    • Gentle swirling instead of vigorous shaking.

    • Addition of a saturated brine solution.

    • Filtering the mixture through a pad of celite.

  • Poor Recovery: If the product yield is low, consider:

    • Ensuring the pH of the aqueous layer was sufficiently basic (>9) before extraction.

    • Increasing the number of extractions with the organic solvent.

    • Choosing a more effective organic solvent.

Conclusion

The selection of an appropriate solvent for the extraction of 3-methoxy-N-(propan-2-yl)aniline is a multi-faceted process that requires a thorough understanding of the compound's physicochemical properties, the principles of liquid-liquid extraction, and practical considerations of safety and environmental impact. By following the systematic approach outlined in this guide, researchers can develop efficient, robust, and scalable purification protocols. Ethyl acetate is recommended as a starting point for its balanced profile of efficacy and safety. The provided protocols serve as a solid foundation for the successful isolation of this valuable chemical intermediate.

References

  • Effect of the type of extraction solvent on the extraction efficiency - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC. (2021). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Liquid-liquid extraction of palladium(II) with N-n-octylaniline from hydrochloric acid media. (1998). Talanta. Retrieved February 15, 2026, from [Link]

  • Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison - PMC. (2023). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved February 15, 2026, from [Link]

  • Liquid-Liquid Extraction - Chemistry LibreTexts. (2022). Retrieved February 15, 2026, from [Link]

  • SOLVENTS | Green Chemistry Toolkit. (n.d.). University of Toronto. Retrieved February 15, 2026, from [Link]

  • Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tools and techniques for solvent selection: green solvent selection guides. (2024). Green Chemistry Teaching and Learning Community. Retrieved February 15, 2026, from [Link]

  • Liquid-phase microextraction of aromatic amines: hollow fiber-liquid- phase microextraction and parallel artificial liquid membrane extraction comparison - ResearchGate. (2023). Retrieved February 15, 2026, from [Link]

  • Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - MDPI. (2023). Retrieved February 15, 2026, from [Link]

  • Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches. (2018). National Toxicology Program. Retrieved February 15, 2026, from [Link]

  • Solvent selection tool - American Chemical Society. (n.d.). Retrieved February 15, 2026, from [Link]

  • 3-methoxy-n-(propan-2-yl)aniline - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC. (2024). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC. (2021). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • A Short Liquid-Liquid Extraction Demonstration - YouTube. (2017). Retrieved February 15, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-isopropyl-m-anisidine

Prepared by: Your Senior Application Scientist Welcome to the technical support center for synthetic and purification challenges. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for synthetic and purification challenges. This guide is designed for researchers, scientists, and drug development professionals who are working on the N-alkylation of anilines and need to remove unreacted starting materials from their final product. Specifically, we will address the common challenge of removing unreacted m-anisidine from the desired N-isopropyl-m-anisidine product, often synthesized via reductive amination of m-anisidine with acetone.[1][2]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommended strategies.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a mixture of my desired N-isopropyl-m-anisidine and the starting m-anisidine. What is the most straightforward way to remove the unreacted starting material?

A1: The most direct and efficient method for a bulk separation is an acid-base extraction . Both the primary amine (m-anisidine) and the secondary amine product (N-isopropyl-m-anisidine) are basic. They can be protonated with a dilute acid (e.g., 1M HCl) to form water-soluble ammonium salts, which will partition into an aqueous layer, separating them from any non-basic organic impurities.[3][4] To separate the starting material from the product, further purification by column chromatography is typically the most effective approach.

Q2: I tried running a standard silica gel column, but my compounds are streaking badly and the separation is poor. Why is this happening?

A2: This is a very common issue when purifying amines on silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Basic compounds like amines can interact strongly with these acidic sites via acid-base interactions.[5][6] This strong interaction leads to poor elution, resulting in significant tailing (streaking) and often, irreversible adsorption and loss of the product on the column.[6]

Q3: How can I prevent my amine product from streaking on a silica gel column?

A3: To mitigate the acidic nature of silica gel, you can add a small amount of a competing base to your mobile phase (eluent). A common and effective choice is triethylamine (TEA) at a concentration of 0.5-1%. The TEA will neutralize the acidic sites on the silica, allowing your amine compounds to elute more cleanly with improved peak shape.[7] Alternatively, using a different stationary phase, such as amine-functionalized silica or alumina, can also solve this problem.[8][9]

Q4: Is distillation a viable option for separating m-anisidine from N-isopropyl-m-anisidine?

A4: Yes, vacuum distillation can be a highly effective method, particularly for larger-scale purifications. There is a significant difference in the boiling points of the two compounds. m-Anisidine has a boiling point of approximately 251 °C at atmospheric pressure, while the analogous N-isopropylaniline boils at around 203-205 °C.[10][11][12] This difference should allow for a clean separation under reduced pressure.

Troubleshooting and Purification Guide

Initial Assessment: Physical Properties

Understanding the physical properties of the compounds is the first step in designing a successful purification strategy. The key difference to exploit between the primary amine starting material and the secondary amine product is their polarity and, to a lesser extent, their basicity.

Propertym-Anisidine (Starting Material)N-isopropylaniline (Product Analog)Rationale for Separation
Structure Primary Aromatic AmineSecondary Aromatic AmineThe N-H protons of m-anisidine make it more polar and capable of hydrogen bonding than the product.
Molecular Weight 123.15 g/mol [13]135.21 g/mol [14]The small difference makes separation by mass alone difficult.
Boiling Point ~251 °C @ 760 mmHg[12]~203-205 °C @ 760 mmHg[11]The significant difference makes vacuum distillation a viable option for large scales.
Appearance Clear yellow to brown liquid[15]Clear brown or yellowish liquid[10][14]Both are liquids, making liquid-state purification methods necessary.
Basicity (pKa) pKa = 4.24 (conjugate acid)[13]N/A (Expected to be slightly more basic than m-anisidine)Both are basic enough to be extracted into an aqueous acid solution.[3][16]
Choosing Your Purification Strategy

The optimal purification method depends on the scale of your reaction and the nature of other impurities. Use the following decision tree to guide your choice.

G start Crude Reaction Mixture is_solid_impurity Are non-amine impurities present? start->is_solid_impurity acid_base Perform Acid-Base Extraction is_solid_impurity->acid_base Yes check_purity Check Purity by TLC/NMR is_solid_impurity->check_purity No acid_base->check_purity is_pure Is the product pure? check_purity->is_pure column Column Chromatography is_pure->column No, small scale (<5g) distillation Vacuum Distillation (for scale > 5g) is_pure->distillation No, large scale (>5g) end Pure Product is_pure->end Yes column->end distillation->end

Caption: Decision tree for selecting a purification method.

Experimental Protocols
Protocol 1: Acid-Base Extraction (Initial Cleanup)

This technique is excellent for removing any non-basic impurities (e.g., residual acetone, byproducts) and for isolating the amine mixture.

Rationale: Amines are organic bases that react with acids to form water-soluble ammonium salts.[17] This allows them to be selectively moved from an organic solvent into an aqueous layer.[3][4]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate. The amine salts will be in the bottom aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The organic layer, containing neutral impurities, can be discarded.

  • Repeat: Repeat the extraction of the organic layer with another portion of 1M HCl to ensure all amines have been extracted. Combine the aqueous layers.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). The protonated amines will be neutralized and will precipitate or form an oily layer.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free amines back into an organic solvent (e.g., ethyl acetate or DCM) two to three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the mixture of m-anisidine and N-isopropyl-m-anisidine.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Mixture (Product + SM + Impurities) in Ethyl Acetate B Neutral Impurities A->B Remains in Organic D Amine Salts (R-NH3+Cl-) in 1M HCl A->D Add 1M HCl, Shake & Separate C Pure Amine Mixture in Ethyl Acetate E Free Amines (R-NH2) in Basic Water (pH > 10) D->E Add 2M NaOH E->C Extract with Ethyl Acetate

Caption: Workflow for acid-base extraction of amines.

Protocol 2: Flash Column Chromatography

This is the most effective method for separating the product from the starting material.

Rationale: N-isopropyl-m-anisidine is less polar than m-anisidine due to the replacement of a polar N-H bond with a less polar N-C bond and increased steric bulk. Therefore, the product will elute faster from a normal-phase column.

Step-by-Step Procedure:

  • TLC Analysis (Method Development):

    • Dissolve a small sample of your amine mixture in ethyl acetate.

    • Spot the sample on a silica gel TLC plate.

    • Develop the plate in a solvent system of hexane and ethyl acetate. Start with a ratio of 95:5 (Hexane:EtOAc) and gradually increase the polarity.

    • Crucially, add ~1% triethylamine (TEA) to your TLC developing solvent. This will simulate the column conditions and give you a more accurate prediction of the separation.

    • Visualize the plate under UV light (254 nm).[18] You can also use a potassium permanganate stain, which visualizes most organic compounds, or a ninhydrin stain, which is specific for primary amines like m-anisidine.[18][19]

    • The higher spot (larger Rf value) will be your product (N-isopropyl-m-anisidine), and the lower spot will be the starting material (m-anisidine). Aim for an Rf of ~0.3 for your product.

  • Column Preparation:

    • Pack a glass column with silica gel (230-400 mesh) using your chosen eluent system (e.g., 95:5 Hexane:EtOAc + 1% TEA).

    • Ensure the column is packed evenly without any air bubbles.

  • Sample Loading:

    • Concentrate your amine mixture.

    • Adsorb the mixture onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent (wet loading).

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your solvent system, collecting fractions.

    • Monitor the fractions by TLC to determine which ones contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent and the volatile TEA using a rotary evaporator. You may need to co-evaporate with a solvent like DCM a few times to fully remove residual TEA. The result will be your purified N-isopropyl-m-anisidine.

References
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • PubChem. (n.d.). N-Isopropylaniline. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). m-Anisidine. [Link]

  • Occupational Safety and Health Administration. (n.d.). N-ISOPROPYLANILINE. [Link]

  • ChemicalDesk.Com. (2011). TLC stains for amines. [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • PubChem. (n.d.). 3-Methoxyaniline. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic. [Link]

  • Loba Chemie. (n.d.). m-ANISIDINE. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • OIV. (n.d.). Detection of biogenic amines by TLC. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Google Patents. (1933).
  • Myers, A. (n.d.). Myers Chem 115. Harvard University. [Link]

  • Google Patents. (n.d.). A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for the selective production of n-methyl-para-anisidine.
  • University of Illinois. (n.d.). The synthesis of meta-anisidine. IDEALS. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • ResearchGate. (2025). Reductive Amination of Acetone on Tin Modified Skeletal Nickel Catalysts. [Link]

  • PrepChem.com. (n.d.). Preparation of m-anisidine. [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 3-methoxy-N-(propan-2-yl)aniline

< This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-methoxy-N-(propan-2-yl)aniline. Designed for researchers, scientists, and professionals in drug development, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

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This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-methoxy-N-(propan-2-yl)aniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between molecular structure and spectral output, comparing the target molecule with structurally similar alternatives to provide a comprehensive understanding of how subtle structural modifications manifest in ¹H NMR spectroscopy.

Foundational Principles: Why NMR Spectroscopy?

Nuclear Magnetic Resonance spectroscopy is an unparalleled technique for elucidating the structure of organic compounds.[1] It operates on the principle that atomic nuclei with a non-zero spin, like the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy states. The absorption of radiofrequency radiation promotes nuclei from the lower to the higher energy state, and the precise frequency required for this transition is exquisitely sensitive to the local electronic environment of each proton.[2][3]

Two key parameters form the bedrock of ¹H NMR analysis:

  • Chemical Shift (δ): This indicates the location of a signal along the x-axis of the spectrum, measured in parts per million (ppm).[4][5] It is determined by the degree of "shielding" around a proton. Electron-withdrawing groups deshield a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups shield it, shifting it upfield (to a lower ppm value).[2][4]

  • Spin-Spin Coupling (J): This phenomenon causes the splitting of a single proton's signal into multiple peaks (a multiplet). This splitting arises from the magnetic influence of non-equivalent protons on adjacent atoms. The "n+1 rule" is a fundamental guideline, stating that a proton with 'n' equivalent neighboring protons will be split into 'n+1' peaks.[2][4] The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity of atoms.[5]

Experimental Protocol: Acquiring High-Fidelity Data

The integrity of any spectral analysis hinges on the quality of the data acquisition. The following protocol outlines a robust, self-validating methodology for obtaining a high-resolution ¹H NMR spectrum.

Step 1: Sample Preparation
  • Analyte Purity: Ensure the 3-methoxy-N-(propan-2-yl)aniline sample is free from residual solvents or impurities, which can be achieved by placing it under a high vacuum for 15-30 minutes.[6]

  • Mass Determination: Accurately weigh 5-25 mg of the analyte.[7] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing issues like peak broadening from excessive concentration.[7][8]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[8] Deuterated solvents are essential as they are "invisible" in ¹H NMR, preventing the large solvent signal from obscuring the analyte signals.[9] The deuterium signal also serves as the "lock" for the spectrometer, stabilizing the magnetic field.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted reference standard for ¹H NMR, with its signal defined as 0.0 ppm.[4][5]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality by distorting the magnetic field homogeneity, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[7][8]

  • Labeling: Clearly label the NMR tube with the sample identity and relevant details.[7]

Step 2: NMR Data Acquisition

This procedure assumes the use of a standard 400 or 500 MHz NMR spectrometer.

  • Instrument Insertion: Carefully insert the NMR tube into a spinner turbine, adjust its depth using a gauge, and place it into the spectrometer's magnet.[10][11]

  • Locking and Shimming: Engage the deuterium lock on the solvent signal.[12] This step is crucial for field-frequency stability. Initiate an automated shimming routine ('topshim' or equivalent) to optimize the homogeneity of the magnetic field across the sample volume, which is vital for achieving sharp, well-resolved peaks.[10][13]

  • Tuning and Matching: Tune and match the probe to the ¹H frequency. This step ensures maximum radiofrequency power is transmitted to and received from the sample, maximizing sensitivity.[11]

  • Acquisition Parameters: Set the key acquisition parameters. For a standard ¹H spectrum, typical values include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[10] The number of scans (NS) should be a multiple of 8 (e.g., 8, 16, 32) to average out noise and improve the signal-to-noise ratio.[10]

  • Data Acquisition: Initiate the acquisition by typing the appropriate command (e.g., 'zg').

Step 3: Data Processing
  • Fourier Transform: Apply a Fourier transform (FT) to convert the raw time-domain data (Free Induction Decay, or FID) into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

  • Integration: Integrate the area under each peak. The integration value is directly proportional to the number of protons giving rise to that signal.[4][5]

Spectral Analysis of 3-methoxy-N-(propan-2-yl)aniline

The structure of 3-methoxy-N-(propan-2-yl)aniline presents several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.

dot

Caption: Molecular structure of 3-methoxy-N-(propan-2-yl)aniline with distinct proton environments highlighted.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted chemical shifts, multiplicities, coupling constants (J), and integrations for 3-methoxy-N-(propan-2-yl)aniline. This data is derived from spectral prediction algorithms and analysis of similar structures.[14][15][16][17]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Isopropyl CH₃~ 1.20Doublet (d)~ 6.56H
Methoxy OCH₃~ 3.78Singlet (s)-3H
Isopropyl CH~ 3.6 - 3.7Septet (sept)~ 6.51H
Amine NH~ 3.8 (broad)Singlet (s, br)-1H
Aromatic H6~ 6.21Triplet (t)~ 2.21H
Aromatic H2~ 6.25Doublet of Doublets (dd)~ 8.0, 2.31H
Aromatic H4~ 6.30Doublet of Doublets (dd)~ 8.0, 2.31H
Aromatic H5~ 7.05Triplet (t)~ 8.01H
Detailed Interpretation
  • Aromatic Region (6.0 - 7.5 ppm): The four protons on the benzene ring are all chemically non-equivalent and exhibit complex splitting patterns.[18] The electron-donating nature of both the methoxy (-OCH₃) and amino (-NHR) groups shields the aromatic protons, shifting them upfield compared to benzene (7.34 ppm). The ortho and para positions relative to these activating groups experience the greatest shielding.

    • H5: This proton is ortho to the amino group and meta to the methoxy group. It is the least shielded aromatic proton, appearing furthest downfield as a triplet due to coupling with its two neighbors, H4 and H6.

    • H2, H4, H6: These protons are significantly shielded. H2 is ortho to the amino group and meta to the methoxy group. H4 is ortho to the methoxy group and meta to the amino group. H6 is ortho to the amino group and ortho to the methoxy group, making it the most shielded. Their signals are complex, often appearing as overlapping multiplets or distinct doublets of doublets due to both ortho and meta couplings.[18]

  • Aliphatic and Heteroatom Region (0.5 - 5.0 ppm):

    • Isopropyl Protons: The isopropyl group gives a classic and highly diagnostic pattern. The six methyl (CH₃) protons are equivalent and are adjacent to a single CH proton. Following the n+1 rule, their signal is split into a doublet (1+1=2) around 1.20 ppm. The single methine (CH) proton is adjacent to six equivalent methyl protons, so its signal is split into a septet (6+1=7) around 3.6-3.7 ppm. The coupling constants for both signals are identical.

    • Methoxy Protons: The three protons of the methoxy group (-OCH₃) are equivalent and have no adjacent protons. Therefore, they appear as a sharp singlet around 3.78 ppm.[19]

    • Amine Proton: The signal for the N-H proton is often broad and does not exhibit clear coupling. Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It typically appears as a broad singlet.

Comparative Spectral Analysis

To fully appreciate the spectral features of 3-methoxy-N-(propan-2-yl)aniline, it is instructive to compare its spectrum to those of simpler, related molecules. This comparison highlights how the addition or removal of functional groups systematically alters the chemical shifts and coupling patterns.

Comparative Data Summary
CompoundAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)Key Differentiator
Aniline ~6.7 (t, 1H), ~6.8 (d, 2H), ~7.2 (t, 2H)[20][21]-NH₂: ~3.7 (br s)Baseline aromatic pattern. No methoxy or isopropyl signals.
3-Methoxyaniline ~6.3-6.4 (m, 3H), ~7.1 (t, 1H)[22][23][24]-OCH₃: ~3.7 (s), -NH₂: ~3.7 (br s)Shows the effect of the methoxy group on the aromatic region. Lacks isopropyl signals.
N-Isopropylaniline ~6.6 (t, 1H), ~6.7 (d, 2H), ~7.2 (t, 2H)[25][26]-CH: ~3.6 (sept), -CH₃: ~1.2 (d)Shows the effect of the N-isopropyl group. Lacks the methoxy signal and its influence on the aromatic shifts.
3-methoxy-N-(propan-2-yl)aniline ~6.2-7.1 (complex m, 4H)-OCH₃: ~3.8 (s), -CH: ~3.6 (sept), -CH₃: ~1.2 (d)Combination of all features: shielded aromatic region, methoxy singlet, and isopropyl doublet/septet pattern.

Analysis of Structural Effects:

  • Aniline vs. N-Isopropylaniline: Replacing the -NH₂ protons of aniline with an isopropyl group has a minimal effect on the aromatic proton chemical shifts but introduces the characteristic septet and doublet in the aliphatic region.[26]

  • Aniline vs. 3-Methoxyaniline: Adding a methoxy group at the meta position significantly shields the ortho and para protons (H2, H4, H6), shifting them upfield relative to aniline.[22][24]

  • Target Molecule vs. Alternatives: The spectrum of 3-methoxy-N-(propan-2-yl)aniline is a logical combination of the features seen in its constituent parts. The aromatic signals are heavily influenced by the combined electron-donating effects of both the -NHR and -OCH₃ groups, resulting in a more upfield and complex pattern than in any of the simpler alternatives. The presence of both the methoxy singlet and the isopropyl doublet/septet pattern unequivocally confirms the structure.

Standardized Workflow for Spectral Elucidation

The process of analyzing an NMR spectrum to determine a chemical structure follows a logical, systematic workflow.

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep_sample Prepare Sample (5-25mg in 0.6mL solvent) add_tms Add TMS Standard prep_sample->add_tms lock_shim Lock & Shim add_tms->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform (FT) acquire->ft phase_baseline Phase & Baseline Correct ft->phase_baseline integrate Reference & Integrate phase_baseline->integrate analyze_shifts Analyze Chemical Shifts integrate->analyze_shifts elucidate Elucidate Structure analyze_shifts->elucidate analyze_coupling Analyze Coupling Patterns analyze_coupling->elucidate analyze_integration Analyze Integration analyze_integration->elucidate

Caption: Standardized workflow for structural elucidation using ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of 3-methoxy-N-(propan-2-yl)aniline provides a wealth of structural information. Each distinct feature—the upfield aromatic signals, the sharp methoxy singlet, and the characteristic isopropyl septet and doublet—serves as a piece of a molecular puzzle. By understanding the fundamental principles of chemical shift and spin-spin coupling, and by comparing the spectrum to simpler analogues, researchers can confidently and unequivocally assign the structure. This guide provides the experimental and theoretical framework necessary for such a rigorous analysis, underscoring the power of NMR spectroscopy in modern chemical and pharmaceutical research.

References

  • Fiveable. (2025, September 15). Chemical shift and spin-spin coupling | Spectroscopy Class Notes. Retrieved from [Link]

  • University of Arizona. NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Patiny, L. Simulate and predict NMR spectra. Retrieved from [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum - Department of Chemistry. Retrieved from [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • NMRDB.org. NMR Predict. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • R-NMR. SOP data acquisition. Retrieved from [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ChemAxon. NMR Predictor | Chemaxon Docs. Retrieved from [Link]

  • University of Maryland, Baltimore County. Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • ResearchGate. The 1 H NMR chemical shift values (d ppm) of aniline and.... Retrieved from [Link]

  • Michigan State University. NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. Experimental Section. Retrieved from [Link]

  • University of California, San Diego. NMR Data Acquisition and Processing Procedure. Retrieved from [Link]

  • GGC-SST-Chemistry. Standard Operating Procedure H-NMR. Retrieved from [Link]

  • Reddit. (2017, November 18). Is my reasoning of analysis of my NMR spectra correct? : r/chemhelp. Retrieved from [Link]

  • National Institutes of Health. N-Isopropylaniline | C9H13N | CID 13032 - PubChem. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, June 28). m-Anisidine, or 3-Methoxyaniline. 间茴香胺 3-氨基茴香醚 NMR. Retrieved from [Link]

  • National Institutes of Health. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem. Retrieved from [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). Retrieved from [Link]

  • T3DB. (2014, October 14). Aniline (T3D4984). Retrieved from [Link]

  • The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

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  • PubChemLite. 3-methoxy-n-(propan-2-yl)aniline. Retrieved from [Link]

  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

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  • MPG.PuRe. Supporting Information. Retrieved from [Link]

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Comparative

A Comparative Guide to the FTIR Spectroscopic Profile of N-isopropyl-m-anisidine

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of N-isopropyl-m-anisidine. Designed for researchers, scientists, and drug development professionals, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of N-isopropyl-m-anisidine. Designed for researchers, scientists, and drug development professionals, this document delves into the characteristic vibrational modes of the molecule, offers a comparative analysis against relevant structural analogs, and provides a robust experimental protocol for reproducible spectral acquisition. Our objective is to pair theoretical understanding with practical, field-proven insights to facilitate unambiguous compound identification and quality assessment.

Structural Elucidation and Expected Vibrational Modes

N-isopropyl-m-anisidine is a secondary aromatic amine featuring three key structural components that dictate its infrared spectrum: a secondary amine group, a meta-substituted anisole ring, and an isopropyl substituent. Understanding these individual components is paramount to interpreting the final spectrum.

Caption: Molecular structure of N-isopropyl-m-anisidine.

The principal functional groups contributing to the FTIR spectrum are:

  • Secondary Aromatic Amine (Ar-NH-R): This group is expected to produce a single N-H stretching vibration, a C-N stretching vibration, and an N-H bending (wagging) vibration.

  • Aryl Ether (Ar-O-CH₃): This moiety will be identified by its characteristic strong C-O stretching bands.

  • Isopropyl Group (-CH(CH₃)₂): This aliphatic group will show characteristic C-H stretching and bending vibrations.

  • 1,3-Disubstituted (meta) Benzene Ring: The substitution pattern on the aromatic ring gives rise to specific C=C stretching bands and out-of-plane C-H bending vibrations in the fingerprint region.

In-Depth Analysis of N-isopropyl-m-anisidine's FTIR Spectrum

The FTIR spectrum of N-isopropyl-m-anisidine can be logically divided into several key regions, each containing peaks that correspond to specific molecular vibrations. The table below summarizes the expected characteristic absorption bands.

Wavenumber (cm⁻¹)Vibrational ModeIntensityComments
~3400N-H StretchMedium-Weak, SharpA single peak in this region is the hallmark of a secondary amine, distinguishing it from primary (two peaks) and tertiary (no peak) amines.[1][2]
3100-3000Aromatic C-H StretchMedium-WeakAssociated with the C-H bonds on the benzene ring.
2970-2850Aliphatic C-H StretchMedium-StrongArises from the symmetric and asymmetric stretching of C-H bonds in the isopropyl group.[3]
~1600, ~1500, ~1450Aromatic C=C StretchMedium-StrongCharacteristic skeletal vibrations of the benzene ring. The band near 1600 cm⁻¹ can be intensified in secondary aromatic amines.[4]
1335-1250Aromatic C-N StretchStrongA strong absorption band characteristic of the stretching vibration between the aromatic carbon and the amine nitrogen.[2]
1275-1200Asymmetric C-O-C StretchStrongA prominent peak due to the aryl ether linkage of the anisole group.
1075-1000Symmetric C-O-C StretchMedium-StrongThe second characteristic C-O stretching band from the methoxy group.
750-700N-H Wag (Out-of-Plane Bend)Medium-Strong, BroadThis broad absorption is characteristic of secondary amines and helps differentiate them from primary amines, whose wag appears at a higher frequency.[1]
810-750 & 710-690Aromatic C-H Out-of-Plane BendStrongThese strong bands are highly indicative of the meta-substitution pattern on the benzene ring.

Comparative FTIR Analysis: Distinguishing N-isopropyl-m-anisidine

Objective comparison with structurally similar molecules is crucial for unambiguous identification. The primary utility of FTIR in this context is its ability to rapidly differentiate between amine classes and aromatic substitution patterns.

Versus Primary Amine Analogs: o- and p-Anisidine

The most striking difference between N-isopropyl-m-anisidine and its primary amine isomers (ortho- and para-anisidine) lies in the N-H stretching region (3300-3500 cm⁻¹).

  • N-isopropyl-m-anisidine (Secondary Amine): Exhibits one sharp N-H stretching band around 3400 cm⁻¹.[1]

  • o- and p-Anisidine (Primary Amines): Display two distinct N-H stretching bands in this region.[2][5][6] These correspond to the asymmetric and symmetric stretching modes of the -NH₂ group.

This fundamental difference provides a definitive method for distinguishing the secondary amine from its primary counterparts.

Versus Tertiary Amine Analogs: N,N-disubstituted Anisidines

A comparison with a tertiary amine, such as N,N-Dibenzyl-p-anisidine, further highlights the diagnostic power of the N-H stretching region.

  • N-isopropyl-m-anisidine (Secondary Amine): Shows the characteristic single N-H stretch (~3400 cm⁻¹) and the N-H wag (~750-700 cm⁻¹).

  • N,N-Dibenzyl-p-anisidine (Tertiary Amine): Lacks an N-H bond entirely. Consequently, its spectrum will show a complete absence of any absorption bands in the 3300-3500 cm⁻¹ region and the N-H wagging region.[2][7]

This clear presence-versus-absence diagnostic is a cornerstone of amine identification via FTIR.

Standard Operating Procedure for FTIR Analysis

To ensure the acquisition of high-quality, reproducible data, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is a preferred method for liquid or solid samples due to its minimal sample preparation requirements and ease of use.

cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Analysis A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Verify Instrument (Perform system checks) A->B C 3. Collect Background Spectrum (Clean crystal, empty chamber) B->C D 4. Apply Sample (Place small amount on crystal) C->D E 5. Collect Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) D->E F 6. Process Data (ATR & baseline correction) E->F G 7. Clean ATR Crystal (Remove all sample residue) F->G

Caption: Standard workflow for ATR-FTIR analysis.

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient environment (e.g., H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.[7] A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Place a small amount of the N-isopropyl-m-anisidine sample directly onto the center of the ATR crystal. If the sample is a solid, ensure good contact is made using the ATR's pressure arm. If it is a liquid, a single drop is sufficient.

    • Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan. The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Apply necessary software corrections, such as an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, and a baseline correction to level the spectrum.

    • Once the analysis is complete, meticulously clean the sample from the ATR crystal using an appropriate solvent and lint-free wipes to prevent cross-contamination.

Conclusion

The FTIR spectrum of N-isopropyl-m-anisidine is a unique chemical fingerprint defined by a confluence of characteristic peaks. The single, sharp N-H stretch near 3400 cm⁻¹ definitively identifies it as a secondary amine, while strong absorptions in the 1335-1000 cm⁻¹ range confirm the presence of the aromatic C-N and C-O ether linkages. Furthermore, strong bands in the low-frequency region below 900 cm⁻¹ provide evidence for its meta-substitution pattern. When used in a comparative context, these spectral features allow for the rapid and reliable differentiation of N-isopropyl-m-anisidine from its primary and tertiary amine analogs, making FTIR an indispensable tool in both synthetic verification and quality control workflows.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts.
  • ResearchGate. FT-IR spectra of control and treated (T1 and T2) p-anisidine.
  • PubChem. p-Anisidine | C7H9NO | CID 7732.
  • ChemicalBook. o-Anisidine(90-04-0)IR1.
  • BenchChem. (2025). Spectroscopic Profile of N,N-Dibenzyl-p-anisidine: A Technical Guide.

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Validation

Technical Validation Guide: Structural Authentication of N-Substituted 3-Methoxyaniline Derivatives

Executive Summary: The Structural Ambiguity Challenge In the development of kinase inhibitors (e.g., EGFR targeting) and GPCR ligands, the 3-methoxyaniline scaffold is a privileged motif. However, functionalizing the nit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity Challenge

In the development of kinase inhibitors (e.g., EGFR targeting) and GPCR ligands, the 3-methoxyaniline scaffold is a privileged motif. However, functionalizing the nitrogen atom (N-substitution) presents a critical validation challenge.

The core problem is Regiochemical Ambiguity . During synthesis—particularly alkylation—electrophilic attack can occur at:

  • The Nitrogen (Desired): Yielding the secondary/tertiary amine.

  • The Oxygen (Undesired): Yielding an oxonium species (rare) or O-alkylation if demethylation occurs.

  • The Aromatic Ring (Common Side Reaction): C-alkylation at the electron-rich para (C4) or ortho (C2/C6) positions, leaving the primary amine intact.

This guide objectively compares validation methodologies, establishing 2D NMR (HMBC) as the non-negotiable standard for certifying the structure of N-substituted 3-methoxyaniline derivatives, using N-benzyl-3-methoxyaniline as the primary case study.

Comparative Analysis of Validation Methodologies

We evaluated three tiers of structural validation. The "Performance" metric here is defined as the Resolution of Structural Ambiguity .

Tier 1: Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in positive mode.

  • Performance: Low.

  • Critique: While LC-MS confirms the molecular formula (e.g.,

    
     for N-benzyl-3-methoxyaniline), it cannot distinguish  between the N-alkylated product and its C-alkylated isomers. Both will have identical mass-to-charge ratios.
    
  • Verdict: Necessary for purity check, useless for connectivity proof.

Tier 2: 1D Proton NMR ( H NMR)
  • Method: Standard 400/500 MHz acquisition in DMSO-

    
     or CDCl
    
    
    
    .
  • Performance: Moderate.

  • Critique:

    • Pro: Can count aromatic protons. If C-alkylation occurred, the aromatic integral drops from 4 to 3.

    • Con: N-H protons are often broad and exchangeable, making them unreliable diagnostic handles.[1] Chemical shift changes in the ring are subtle and solvent-dependent.

  • Verdict: A good screen, but insufficient for regulatory filing.[1]

Tier 3: 2D Heteronuclear Correlation (HMBC) – The Gold Standard
  • Method: Heteronuclear Multiple Bond Correlation (optimized for 8 Hz coupling).[2]

  • Performance: High (Definitive).

  • Critique: Provides "through-bond" visibility. We can see the correlation between the benzylic protons and the ipso carbon of the aniline ring (C1), definitively proving the N–C bond formation.

  • Verdict: Required for Certificate of Analysis (CoA) validation.

Experimental Protocol: Synthesis & Characterization

To demonstrate the validation workflow, we utilize a standard Reductive Amination protocol, which minimizes (but does not eliminate) C-alkylation risks compared to direct alkylation.[1]

Synthesis of N-Benzyl-3-methoxyaniline (Model Compound)

Reagents:

  • 3-Methoxyaniline (1.0 equiv)[3]

  • Benzaldehyde (1.0 equiv)[1]

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)[1]
    
  • Solvent: Methanol (anhydrous)[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve 3-methoxyaniline (123 mg, 1 mmol) in MeOH (5 mL). Add benzaldehyde (106 mg, 1 mmol).[1] Stir at RT for 2 hours. Observation: Solution turns yellow/orange indicating imine formation.

  • Reduction: Cool to 0°C. Add NaBH

    
     (57 mg, 1.5 mmol) portion-wise over 10 minutes.
    
  • Quench: Stir for 1 hour, then quench with H

    
    O (10 mL).
    
  • Extraction: Extract with EtOAc (3 x 10 mL). Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.[1]
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) to yield the pale yellow oil.

Validation Logic (Decision Tree)

The following diagram illustrates the logical flow for accepting or rejecting a batch based on spectral data.

ValidationLogic Start Crude Product MS_Check LC-MS Analysis (Mass Check) Start->MS_Check Mass_Fail Incorrect Mass (Reject) MS_Check->Mass_Fail Mass Mismatch H1_Check 1H NMR Analysis (Integral Check) MS_Check->H1_Check Mass Correct Ring_Fail Aromatic Integral < 4 (C-Alkylation Detected) H1_Check->Ring_Fail Integrals Wrong NH_Check N-H Signal Check (Broad Singlet present?) H1_Check->NH_Check 4 Ar-H Observed HMBC_Check 2D HMBC Experiment (Connectivity) NH_Check->HMBC_Check Ambiguous/Confirmed Final_Valid Validated Structure: N-Substituted HMBC_Check->Final_Valid N-CH2 to C1 Correlation

Figure 1: Decision matrix for structural validation of aniline derivatives.

Data Presentation and Interpretation

Expected NMR Data (Reference Standards)

The table below summarizes the critical chemical shifts required to confirm the structure of N-benzyl-3-methoxyaniline in CDCl


.
Atom GroupTypeShift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ppm)
MultiplicityDiagnostic Value
N-H Amine4.0 - 4.2Broad SingletDisappears with D

O shake. Confirms secondary amine.
N-CH

Benzylic4.30 - 4.35Singlet (or Doublet)Key handle for HMBC.
OCH

Methoxy3.75 - 3.80SingletConfirms meta-substitution integrity.
Ar-H (C2) Aromatic~6.2 - 6.3Singlet/DoubletUpfield due to ortho-methoxy and ortho-amino effect.
Ar-H (C4/6) Aromatic~6.3 - 6.4MultipletUpfield; ortho/para to donors.
Ar-H (C5) Aromatic~7.0 - 7.1TripletMeta to both donors; less shielded.
The "Smoking Gun": HMBC Correlations

To definitively prove the substituent is on the Nitrogen and not the Ring, you must observe the 3-bond coupling (


) .
  • Correlation A (N-Linkage): The Benzylic protons (

    
     4.32) must show a cross-peak to the Aniline C1 carbon (
    
    
    
    ~149.0).
  • Correlation B (Methoxy Linkage): The Methoxy protons (

    
     3.[4]78) must show a cross-peak to the Aniline C3 carbon (
    
    
    
    ~160.8).

HMBC_Pathway cluster_legend Interpretation Bz_Protons Benzylic Protons (H-N-CH2) δ 4.32 ppm C1_Node C1 (Ipso) δ ~149.0 ppm Bz_Protons->C1_Node HMBC (3-bond) CONFIRMS N-SUB Me_Protons Methoxy Protons (O-CH3) δ 3.78 ppm C3_Node C3 (Meta) δ ~160.8 ppm Me_Protons->C3_Node HMBC (3-bond) CONFIRMS O-SUB Text Absence of Red Arrow implies C-Alkylation or degradation.

Figure 2: Critical HMBC correlations required for structural sign-off.

Troubleshooting & Common Pitfalls

  • Missing N-H Peak: In highly pure CDCl

    
    , the N-H peak may be sharp. In "wet" or acidic CDCl
    
    
    
    , it broadens into the baseline.[1] Solution: Run in DMSO-
    
    
    to sharpen the N-H signal and prevent exchange.
  • Rotamers: If the N-substituent is bulky (e.g., N-boc or N-acetyl), you may see doubled peaks in 1H NMR. Solution: Run Variable Temperature (VT) NMR at 50°C to coalesce the rotamers.

  • Over-alkylation: If you see two benzylic signals or a mass of

    
    , you have formed the tertiary amine (
    
    
    
    -dibenzyl).[1] Solution: Control stoichiometry strictly during reductive amination or switch to secondary amine synthesis via amide reduction.

References

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][5][6] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

  • Spectral Data for 3-Methoxyaniline (Base Scaffold): National Institute of Standards and Technology (NIST). "Benzenamine, 3-methoxy- Mass Spectrum and IR." NIST Chemistry WebBook.

  • HMBC Methodology for Nitrogen Heterocycles: Martin, G. E., & Hadden, C. E.[1] "Long-range 1H-15N Heteronuclear Shift Correlation." Journal of Natural Products, 2000, 63(4), 543–585.[1] (Foundational text on using HMBC for N-connectivity).

  • N-Alkylation vs C-Alkylation Analysis: Valderrama, J. A., et al. "Studies on the regioselectivity of the alkylation of aminonaphthoquinones." Journal of the Chilean Chemical Society, 2008. (Illustrates the NMR logic for distinguishing N vs C attack).

Sources

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